molecular formula C20H21N5O3 B2459805 3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 1797856-25-7

3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No.: B2459805
CAS No.: 1797856-25-7
M. Wt: 379.42
InChI Key: ZRHDVZYTSYKXKA-UHFFFAOYSA-N
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Description

3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is an intricate organic compound that features a quinazoline backbone, a key structure known for its medicinal properties. The specific arrangement of its various substituents allows for unique chemical interactions and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves several steps:

  • Formation of the quinazoline core: : Starting from anthranilic acid, cyclization with a suitable aldehyde or ketone under acidic conditions forms the quinazoline core.

  • Attachment of the piperidine moiety: : The piperidine ring is introduced via a nucleophilic substitution reaction, often involving the use of a halogenated precursor and a base.

  • Introduction of the pyridazine group: : This step typically involves the reaction of an appropriate halogenated pyridazine with an alcohol or phenol derivative under basic conditions to form the ether linkage.

  • Final assembly: : The oxoethyl group is attached using an acylation reaction, usually involving an acyl chloride and a suitable base.

Industrial Production Methods

In industrial settings, these reactions are scaled up using optimized reaction conditions to ensure high yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Types of Reactions

  • Oxidation: : This compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

  • Reduction: : Reduction reactions can be performed to modify the oxidation state of specific substituents.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions can occur on the quinazoline core and other parts of the molecule.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate or chromic acid.

  • Reducing agents: : Lithium aluminium hydride or sodium borohydride.

  • Substitution reagents: : Halogenating agents, nucleophiles like amines or thiols, and bases.

Major Products

  • Oxidation: : Introduction of carbonyl or carboxyl groups.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Varied products depending on the substituents and positions of reaction.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing complex molecules.

  • Biology: : Studies on its interaction with biological macromolecules.

  • Medicine: : Potential therapeutic agent due to its structural similarity to known drugs.

  • Industry: : Intermediate for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are subject to ongoing research, given the compound's novelty.

Comparison with Similar Compounds

Compared to other quinazoline derivatives, 3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is unique due to its combination of a pyridazine ring and a piperidine group. Similar compounds include:

  • 4-anilinoquinazolines: : Often used in cancer therapy.

  • Quinazolinones: : Known for their diverse pharmacological activities.

These structural variations result in different biological activities and therapeutic potentials, highlighting the unique properties of this compound.

Properties

IUPAC Name

3-[2-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-14-6-7-18(23-22-14)28-15-8-10-24(11-9-15)19(26)12-25-13-21-17-5-3-2-4-16(17)20(25)27/h2-7,13,15H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHDVZYTSYKXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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